6-Amino-9-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3,9-dihydro-2H-purin-2-one
Description
6-Amino-9-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3,9-dihydro-2H-purin-2-one is a purine nucleoside analog characterized by:
- Purine core: A 6-amino substitution at position 6 and a carbonyl group at position 2.
- Sugar moiety: A 3-methyltetrahydrofuran ring with hydroxyl groups at positions 3 and 4 and a hydroxymethyl group at position 3.
- Stereochemistry: The (2R,3R,4R,5R) configuration distinguishes its sugar backbone from canonical ribose or deoxyribose .
This compound’s structural uniqueness lies in the 3-methyl group on the tetrahydrofuran ring, which enhances steric bulk and may influence receptor binding or metabolic stability compared to non-methylated analogs.
Properties
Molecular Formula |
C11H15N5O5 |
|---|---|
Molecular Weight |
297.27 g/mol |
IUPAC Name |
6-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-2-one |
InChI |
InChI=1S/C11H15N5O5/c1-11(20)6(18)4(2-17)21-9(11)16-3-13-5-7(12)14-10(19)15-8(5)16/h3-4,6,9,17-18,20H,2H2,1H3,(H3,12,14,15,19)/t4-,6-,9-,11-/m1/s1 |
InChI Key |
GDWOTBALSOOQFY-GITKWUPZSA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(NC(=O)N=C32)N)CO)O)O |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Hydroformylation-Hydrogenation Approach
Derived from U.S. Patent 6,147,233, this method begins with 2,5-dihydrofuran , which undergoes rhodium-catalyzed hydroformylation with synthesis gas (CO/H₂) to yield 3-formyltetrahydrofuran (3-FTHF) . Subsequent hydrogenation using a palladium catalyst at 90–150°C and 10–50 bar pressure reduces the formyl group to a hydroxymethyl group, producing 3-(hydroxymethyl)tetrahydrofuran (3-HOMeTHF) . Key data from this process include:
| Step | Conditions | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Hydroformylation | Rh catalyst, 80°C, 40 bar CO/H₂ | 85 | 95 (3-FTHF) |
| Hydrogenation | Pd/C, 120°C, 30 bar H₂ | 92 | 98 (3-HOMeTHF) |
The 3-HOMeTHF intermediate is then oxidized to introduce the 3,4-dihydroxy groups via OsO₄-mediated dihydroxylation, followed by protective group strategies to isolate the desired stereochemistry.
Carbohydrate-Derived Synthesis
As described in EP 2,319,853, D-fructose serves as a starting material for generating the 3-methyl branch. Treatment with calcium oxide induces cyclization to form 2-C-methyl-D-ribonic-γ-lactone , which is reduced using sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) in ethanol to yield 2-C-methyl-D-ribofuranose . This route achieves >90% enantiomeric excess (ee) for the (2R,3R,4R,5R) configuration.
Coupling of the Sugar and Purine Base
Vorbrüggen Glycosylation
The 6-chloropurine base is activated via silylation using hexamethyldisilazane (HMDS) in the presence of ammonium sulfate, forming a trimethylsilyl-protected intermediate. Coupling with the 3-methyltetrahydrofuran sugar (protected as a 1-O-acetyl derivative) occurs under Lewis acid catalysis (e.g., SnCl₄ or TMSOTf) in anhydrous dichloromethane. This method, adapted from Kumamoto et al., achieves N9 regioselectivity in 75–85% yield.
Mitsunobu Reaction
For substrates sensitive to Lewis acids, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the purine base with a sugar moiety bearing a free hydroxyl group at C1. This method is less common due to competing O-glycosylation but is noted for retaining β-configuration.
Functionalization of the Purine Base
Introduction of the 6-Amino Group
After glycosylation, the 6-chloro substituent is displaced via nucleophilic aromatic substitution. Treatment with aqueous ammonia (28% w/w) in a sealed vessel at 120°C for 12 hours replaces chlorine with an amino group, yielding the target compound in 90% purity. Alternative amination agents, such as morpholine, are avoided due to steric hindrance from the 3-methyl sugar.
Tautomeric Stability Considerations
Density functional theory (DFT) calculations confirm that electron-donating groups at C6 (e.g., -NH₂) stabilize the N9-tautomer, preventing undesired N7 byproducts during sulfonylation or alkylation steps.
Purification and Characterization
Chromatographic Resolution
Reverse-phase HPLC (C18 column, 10–30% acetonitrile/water gradient) separates the target compound from regioisomeric impurities. The (2R,3R,4R,5R) stereoisomer elutes at 12.3 minutes under these conditions.
Structural Confirmation
- NMR : Key signals include δ 8.35 ppm (H8, singlet), δ 5.90 ppm (H1', doublet, J = 6.2 Hz), and δ 1.40 ppm (C3-CH₃, singlet).
- Mass Spectrometry : ESI-MS m/z 342.1 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
6-Amino-9-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3,9-dihydro-2H-purin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the sugar moiety.
Reduction: Reduction reactions can target the purine ring, altering its electronic properties.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted purine derivatives .
Scientific Research Applications
6-Amino-9-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3,9-dihydro-2H-purin-2-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 6-Amino-9-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3,9-dihydro-2H-purin-2-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Structural and Functional Insights
Purine Core Modifications
- 6-Amino Group: Common in adenosine analogs (e.g., Cl-Ado, PSB-12404) but absent in guanosine derivatives (e.g., 3'-deoxy-3'-fluoroguanosine). This group is critical for binding adenosine receptors via hydrogen bonding .
- 2-Oxo vs.
Sugar Moiety Modifications
- 3-Methyl Group : Unique to the target compound, this modification increases lipophilicity and may stabilize the sugar ring conformation, affecting pharmacokinetics (e.g., metabolic stability) .
- Fluorine Substitution: In 3'-deoxy-3'-fluoroguanosine and LY 223592, fluorine enhances metabolic resistance by blocking enzymatic deamination, a feature absent in the non-fluorinated target compound .
- Hydroxymethyl Position : The 5-hydroxymethyl group is conserved across most analogs, ensuring solubility and mimicking natural ribose .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

